3-(Pyrrolidinomethyl)benzophenone
Description
Contextualizing the Benzophenone (B1666685) Scaffold in Organic Chemistry Research
The benzophenone framework, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile scaffold in organic and medicinal chemistry. bldpharm.comcymitquimica.combldpharm.com This diaryl ketone structure is not only a fundamental building block for a myriad of organic syntheses but is also found in numerous naturally occurring compounds with diverse biological activities. bldpharm.combldpharm.com Natural benzophenones, often isolated from fungi and higher plants, have demonstrated a range of potent effects, including antifungal, antimicrobial, antiviral, and antioxidant properties. bldpharm.com
In the realm of synthetic chemistry, the benzophenone core is a privileged structure, appearing in several marketed drugs. bldpharm.combldpharm.com Its utility extends to applications such as photoinitiators in polymer chemistry and as components in perfumes. bldpharm.com The adaptability of the benzophenone scaffold lies in the potential for substitution on its aryl rings, which allows for the fine-tuning of its biological and chemical properties. bldpharm.com Researchers have extensively explored derivatives, particularly hydroxylated benzophenones, to mimic natural analogues and investigate their therapeutic potential in areas like cancer, inflammation, and neurodegenerative diseases such as Alzheimer's. bldpharm.com
Significance of the Pyrrolidine (B122466) Moiety in Chemical Structures
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another cornerstone of medicinal chemistry. bldpharm.comevitachem.com This moiety, also known as tetrahydropyrrole, is a core component of numerous alkaloids and other pharmacologically active molecules. bldpharm.comevitachem.com Its prevalence is notable in both natural products and synthetic drugs. cymitquimica.com
Overview of Research Trajectories for 3-(Pyrrolidinomethyl)benzophenone and Analogues
While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its chemical structure suggests it serves as a valuable parent compound for the development of various analogues. The combination of the established benzophenone core and the versatile pyrrolidinomethyl group presents a rich platform for synthetic modification and pharmacological investigation.
The research trajectory for this class of compounds can be inferred from studies on its close analogues and the broader family of benzophenone and pyrrolidine derivatives. For instance, the analogue 4-methoxy-3-(1-pyrrolidinylmethyl)-benzophenone hydrochloride has been noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties. smolecule.com The presence of a methoxy (B1213986) group and the hydrochloride salt form are modifications aimed at enhancing solubility and biological activity. smolecule.com
Furthermore, research into benzophenone derivatives as a whole points towards several key areas of interest. One significant avenue is the development of agents for Alzheimer's disease. bldpharm.com Computational studies have explored benzophenone-integrated derivatives as potential inhibitors of presenilin proteins, which are implicated in the progression of the disease. bldpharm.com Another major research focus is on the anticancer properties of benzophenone derivatives. The synthesis of novel benzophenones and their evaluation for antitumor activity against various cancer cell lines is an active area of investigation.
The commercial availability of this compound and a variety of its analogues, such as those with chloro, bromo, cyano, and thiomethyl substitutions, for research purposes indicates an ongoing interest within the scientific community. cymitquimica.com These analogues represent a library of compounds that can be screened for a wide range of biological activities, from antimicrobial to central nervous system effects. The exploration of these derivatives allows researchers to build structure-activity relationships (SAR), providing insights into how different functional groups on the benzophenone or pyrrolidine rings influence their therapeutic potential.
Compound Information
Structure
3D Structure
Properties
IUPAC Name |
phenyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h1-3,6-10,13H,4-5,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCNEXBKLDWEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643178 | |
| Record name | Phenyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-88-9 | |
| Record name | Phenyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms
Oxidation Reactions
While specific oxidation studies on 3-(Pyrrolidinomethyl)benzophenone are not extensively documented in publicly available literature, the reactivity of its constituent functional groups allows for predictable oxidative transformations. The primary sites susceptible to oxidation are the benzophenone's carbonyl group and the pyrrolidine (B122466) ring.
Oxidation of the benzophenone (B1666685) core in related compounds can lead to the formation of carboxylic acids under strong oxidizing conditions. For instance, analogous benzophenones can be cleaved to yield benzoic acid derivatives. However, milder oxidation would likely target the pyrrolidine moiety first.
The pyrrolidine ring, and specifically the benzylic carbon adjacent to the nitrogen, is a potential site for oxidation. Treatment with common oxidizing agents could lead to the formation of a lactam, with the nitrogen of the pyrrolidine ring being oxidized.
| Oxidizing Agent | Potential Product | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | 3-(Pyrrolidin-1-ylcarbonyl)benzoic acid and Benzoic acid | Strong oxidation, heat |
| Jones Reagent (CrO₃/H₂SO₄) | Phenyl(3-(2-oxopyrrolidin-1-yl)methyl)phenyl)methanone | Controlled conditions |
| Peroxy acids (e.g., m-CPBA) | 3-(1-Oxidopyrrolidin-1-yl)methyl)benzophenone | Oxidation of the nitrogen atom |
Reduction Reactions
The reduction of the ketone functional group in the benzophenone core is a well-established transformation. This reaction converts the ketone into a secondary alcohol, specifically a diphenylmethanol (B121723) derivative. The choice of reducing agent can influence the outcome, though for a simple ketone reduction, common hydride reagents are effective.
The electrochemical reduction of benzophenone itself has been studied, revealing a two-step one-electron reduction process. researchgate.net In the context of this compound, chemical reduction is more synthetically relevant. For example, the reduction of similar structures like 4-Bromo-4'-pyrrolidinomethyl benzophenone can yield the corresponding alcohol.
| Reducing Agent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | (3-(Pyrrolidin-1-ylmethyl)phenyl)(phenyl)methanol | Protic solvent (e.g., methanol, ethanol) |
| Lithium Aluminum Hydride (LiAlH₄) | (3-(Pyrrolidin-1-ylmethyl)phenyl)(phenyl)methanol | Aprotic solvent (e.g., THF, diethyl ether), followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Pd-C) | (3-(Pyrrolidin-1-ylmethyl)phenyl)(phenyl)methanol | Hydrogen gas, Palladium on carbon catalyst |
Nucleophilic Substitution Reactions Involving the Pyrrolidine Ring
The nitrogen atom of the pyrrolidine ring in this compound is nucleophilic and can readily participate in substitution reactions. These reactions typically involve the formation of new bonds at the nitrogen atom, leading to quaternary ammonium (B1175870) salts or N-substituted derivatives.
The synthesis of various N-substituted pyrrolidine derivatives often proceeds through the reaction of the pyrrolidine nitrogen with electrophiles. nih.gov For example, reaction with alkyl halides will lead to quaternization, forming a quaternary ammonium salt. Acylation with acyl chlorides or anhydrides will yield the corresponding amide.
| Electrophile | Product Type | Example Reagent | Product Name |
| Alkyl Halide | Quaternary Ammonium Salt | Methyl Iodide (CH₃I) | 1-((3-Benzoylphenyl)methyl)-1-methylpyrrolidinium iodide |
| Acyl Chloride | N-Acylpyrrolidine (Amide) | Acetyl Chloride (CH₃COCl) | (1-Acetylpyrrolidin-3-yl)(phenyl)methanone |
| Benzyl (B1604629) Halide | N-Benzylated Pyrrolidinium Salt | Benzyl Bromide | 1-((3-Benzoylphenyl)methyl)-1-benzylpyrrolidinium bromide |
Other Reactive Transformations
Beyond direct oxidation, reduction, and nucleophilic substitution at the nitrogen, this compound can undergo other transformations. The aromatic rings of the benzophenone moiety are susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups. The benzoyl group is a deactivating, meta-directing group, while the pyrrolidinomethyl group is an activating, ortho-, para-directing group. The interplay of these directing effects can lead to a mixture of products.
Furthermore, the synthesis of related pyrrolidine derivatives can involve cycloaddition reactions. nih.gov While not a reaction of this compound itself, it highlights a fundamental approach to constructing the core pyrrolidine structure.
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Mixture of nitrated products on either aromatic ring | The positions of nitration will be governed by the directing effects of the ketone and the pyrrolidinomethyl substituent. |
| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid (e.g., AlCl₃) | Acylated products on the aromatic rings | The ketone group is deactivating, making this reaction challenging. |
| Palladium-catalyzed cross-coupling | Aryl halide, Pd catalyst, base | Not a direct reaction of the parent compound, but a method to synthesize analogs. | This highlights synthetic routes to more complex derivatives. nih.gov |
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-(Pyrrolidinomethyl)benzophenone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule would be observed. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, generally between δ 7.0 and 8.0 ppm, with their splitting patterns (e.g., multiplets, doublets, triplets) providing information about the substitution pattern on the rings. The benzylic protons of the -CH₂- group connecting the pyrrolidine (B122466) ring to the benzophenone (B1666685) core would likely resonate as a singlet around δ 3.5-4.0 ppm. The protons of the pyrrolidine ring would exhibit characteristic signals in the upfield region, typically between δ 1.5 and 3.0 ppm. The four protons on the carbons adjacent to the nitrogen would appear as a multiplet, while the remaining four protons on the other two carbons of the pyrrolidine ring would also present as a multiplet at a slightly different chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is a key diagnostic signal, expected to appear significantly downfield, typically in the range of δ 195-200 ppm. The aromatic carbons would generate a series of signals between δ 120 and 145 ppm. The benzylic carbon and the carbons of the pyrrolidine ring would be found in the more upfield region of the spectrum. For instance, ¹³C NMR data for the closely related compound Phenyl(pyrrolidin-1-yl)methanethione shows signals for the pyrrolidine ring at approximately δ 53.8, 53.4, 26.5, and 24.7 ppm, which can serve as a reference for predicting the chemical shifts in this compound. rsc.org
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, integration values, and coupling constants, allows for the complete assignment of the structure of this compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~197 |
| Aromatic CH | 7.2 - 7.8 (m) | 128 - 140 |
| Benzylic CH₂ | ~3.6 (s) | ~60 |
| Pyrrolidine CH₂ (adjacent to N) | ~2.5 (t) | ~54 |
| Pyrrolidine CH₂ | ~1.8 (m) | ~25 |
Note: These are predicted values and actual experimental data may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear in the region of 1650-1670 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the pyrrolidine ring and the benzylic methylene (B1212753) group would be visible in the 2850-2960 cm⁻¹ range. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely appear in the 1000-1250 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | 1650 - 1670 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
In the mass spectrum of this compound (C₁₈H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, which is approximately 265.35 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Common fragmentation pathways for benzophenone derivatives involve cleavage at the carbonyl group. For this compound, characteristic fragmentation would likely involve the loss of the pyrrolidinomethyl group or cleavage of the pyrrolidine ring itself. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a common and abundant fragment in the mass spectra of benzophenones. Another significant fragment could arise from the cleavage of the bond between the benzyl (B1604629) group and the pyrrolidine ring, leading to a fragment corresponding to the [M - C₄H₈N]⁺ ion. Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzophenone chromophore.
Benzophenone itself typically exhibits two main absorption bands. A strong absorption band (π → π* transition) is usually observed around 250 nm, and a weaker band (n → π* transition) appears at a longer wavelength, around 330-340 nm. rsc.org The presence of the pyrrolidinomethyl substituent on one of the phenyl rings may cause a slight shift (either a bathochromic or hypsochromic shift) in the position and intensity of these absorption maxima compared to unsubstituted benzophenone, depending on the electronic effects of the substituent. The solvent used for the analysis can also influence the position of the absorption bands.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high resolution and sensitivity, allowing for the detection of even minor impurities. For related benzophenone derivatives, HPLC methods have been developed with detection limits in the nanogram per milliliter range. researchgate.net
Gas Chromatography (GC): Gas chromatography is another powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a high-temperature capillary column would be necessary due to its relatively high boiling point. The compound would be vaporized and carried by an inert gas through the column, where it is separated based on its boiling point and interaction with the stationary phase. The purity is determined by analyzing the resulting chromatogram. GC coupled with a mass spectrometer (GC-MS) provides a definitive identification of the compound and any impurities present. uni.lu
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase. The purity can be qualitatively assessed by the number of spots observed after visualization under UV light or with a staining agent. rsc.org
Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column to separate the desired compound from impurities based on their differential adsorption. The fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Reactivity and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors.
Despite the utility of DFT, dedicated studies reporting on the reactivity and electronic structure of 3-(Pyrrolidinomethyl)benzophenone could not be located in the searched scientific literature. While DFT studies have been performed on related benzophenone (B1666685) derivatives to analyze their ground state, geometry, and spectroscopic properties, specific data, and detailed findings for this compound remain unpublished. chemscene.com
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
A review of available research indicates a lack of specific molecular docking studies featuring this compound. While virtual screening and docking protocols are standard in the development of various inhibitors, and have been applied to compounds with structural similarities, there are no published results detailing the interaction predictions, binding affinities, or specific target interactions for this compound itself.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the flexibility, conformational changes, and interactions of a molecule over time.
There are no specific studies in the accessible literature that detail a conformational analysis or molecular dynamics simulations for this compound. Such analyses would be valuable for understanding its flexibility, particularly of the pyrrolidinomethyl group, and how its shape influences its properties and potential interactions. However, research detailing these specific computational investigations for this compound has not been published.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry, particularly methods like DFT, is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows researchers to map out the most likely pathway for a chemical reaction.
No computational studies focused on elucidating the reaction mechanisms involving this compound were found. Research has been conducted on the photochemical reactions of related compounds like 3-(hydroxymethyl)benzophenone, where computational methods helped to interpret experimental results and identify transient species. However, similar detailed mechanistic investigations for this compound are not present in the available literature.
Applications in Advanced Chemical Research and Materials Science
Role as a Building Block in Complex Organic Synthesis
The benzophenone (B1666685) framework is a well-established and ubiquitous scaffold in medicinal chemistry and organic synthesis, frequently found in pharmacologically active natural products. nih.gov The utility of 3-(Pyrrolidinomethyl)benzophenone as a synthetic building block stems from the distinct chemical properties of its constituent parts. The benzophenone core provides a rigid, photo-reactive diaryl ketone structure, while the pyrrolidinomethyl substituent introduces a nitrogen-containing heterocyclic moiety. bldpharm.com This combination allows for its use as an intermediate in the construction of more complex, high-value molecules. nih.govgoogle.com
The pyrrolidine (B122466) ring, a five-membered secondary amine, offers several advantages in synthesis. Its presence can modulate the electronic properties of the benzophenone system and provides a site for further chemical modification. In drug discovery, heterocyclic compounds like pyrrolidine are common components of modern pharmaceuticals. sciencedaily.com The synthesis of derivatives often involves methodologies like Friedel-Crafts acylation to construct the benzophenone skeleton, followed by the introduction of the aminomethyl group. nih.gov This modular synthesis approach allows chemists to use this compound and its analogs as foundational structures for developing new compounds, particularly in the search for new therapeutic agents targeting specific biological pathways. nih.govgoogle.com
Table 1: Synthetic Utility of Benzophenone Derivatives
| Derivative Class | Synthetic Role | Example Application | Source |
|---|---|---|---|
| General Benzophenones | Versatile scaffolds | Synthesis of natural products and pharmacological compounds | nih.gov |
| Pyrrolinomethyl-substituted | Functionalized intermediates | Drug design, catalysis | |
| Hydroxy-benzophenones | Key intermediates | Manufacture of COMT inhibitors for Parkinson's disease | google.comgoogle.com |
Photo-Initiator Capabilities and UV Light Applications
Benzophenone and its derivatives are widely recognized as Type II photo-initiators. polymerinnovationblog.com Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator, often an amine or alcohol), generating two distinct free radicals. polymerinnovationblog.comnih.gov These radicals can then initiate a polymerization reaction, making benzophenone-based compounds essential for processes like UV curing of coatings, inks, and adhesives. nih.gov The this compound molecule contains both the benzophenone photo-initiator and a potential hydrogen donor (the tertiary amine group), though external co-initiators are typically used to enhance efficiency.
The key reaction is the generation of free radicals under UV irradiation, which serves as the trigger for various chemical transformations. This property is harnessed in several advanced applications, including polymer crosslinking and surface modification. nih.govnih.gov
Polymer Crosslinking
The ability of benzophenone to generate radicals under UV light is extensively used to create cross-linked polymer networks and hydrogels. nih.govrsc.org When benzophenone moieties are incorporated into polymer chains, either as a pendant group or as an additive, UV irradiation can induce the formation of covalent bonds between adjacent polymer chains. nih.gov This process, known as photochemical cross-linking, transforms soluble linear polymers into an insoluble, three-dimensional network. rsc.org
This technique is particularly useful for creating surface-attached hydrogels. nih.gov For instance, photo-reactive polymers containing benzophenone groups can be spin-coated onto a surface and then irradiated with UV light to form a stable, cross-linked film. rsc.org The degree of cross-linking, and thus the mechanical properties of the resulting material, can be controlled by factors such as the concentration of benzophenone groups and the UV energy dose. researchgate.net However, the effectiveness of benzophenone-induced cross-linking can be dependent on the polymer backbone structure, as some polymers may undergo chain scission rather than cross-linking under certain conditions. nih.gov
Surface Attachment Technologies
Beyond creating bulk polymer networks, the photoreactive nature of benzophenone is a powerful tool for covalently attaching molecules and polymer films to various substrates. nih.govrsc.org This is a cornerstone of modern surface engineering. The process typically involves first functionalizing a surface (e.g., silicon, polypropylene) with a benzophenone derivative. nih.govresearchgate.net Upon UV irradiation in the presence of a polymer, the surface-bound benzophenone abstracts a hydrogen atom from the polymer chain, creating a covalent bond between the surface and the polymer. nih.govresearchgate.net
This method has been used to graft polymer layers onto surfaces to alter their properties, such as improving biocompatibility or reducing protein adhesion on materials like polydimethylsiloxane (B3030410) (PDMS) for biomedical applications. nih.govrsc.org The technology allows for the creation of stable, functionalized surfaces with tailored properties, including anti-fouling coatings for medical implants and catheters. rsc.org
Table 2: UV Light Applications of Benzophenone Derivatives
| Application | Mechanism | Outcome | Source |
|---|---|---|---|
| Polymer Crosslinking | UV-induced radical formation leads to inter-chain bonding. | Creation of stable polymer networks and hydrogels. | nih.govrsc.org |
| Surface Attachment | UV-activated surface-bound benzophenone grafts polymers from solution/melt. | Covalent attachment of polymer films to modify surface properties. | nih.govresearchgate.net |
Development of Specialty Chemicals and Advanced Materials
The dual functionality of this compound as both a synthetic building block and a photo-initiator enables its use in the development of specialty chemicals and advanced materials. bldpharm.comalfa-chemistry.com By incorporating this or similar benzophenone structures into larger molecular architectures, scientists can design materials with built-in functionalities. nih.gov
A notable example is the creation of supramolecular photo-initiators. Researchers have designed benzophenone-functionalized molecules that self-assemble in solution to form "gel noodles." nih.gov These structures act as templates for spatially-resolved photopolymerization, allowing for the fabrication of materials with intricate, localized mechanical properties. nih.gov Furthermore, the development of water-soluble and macromolecular photo-initiators based on the benzophenone scaffold addresses challenges like leaching from cured polymers, which is critical for applications in food packaging and biomedical devices. mdpi.comwipo.int The use of benzophenone derivatives to create surface-attached polymer networks with anti-fouling properties for medical implants is another key area of advanced material development. rsc.org
Utilization as Biochemical Probes and Reagents
In biochemistry and medicinal chemistry, the benzophenone moiety serves as a valuable photo-reactive cross-linking agent and a core scaffold for designing bioactive molecules. nih.gov The ability of the excited benzophenone to form a covalent bond with nearby C-H bonds upon UV activation makes it an ideal photoaffinity label. researchgate.net These labels are used as probes to identify and map the binding sites of proteins, enzymes, and other biomolecules.
Furthermore, the benzophenone structure is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in potent, biologically active compounds. nih.gov Synthetic chemists use benzophenone derivatives as starting points to build libraries of new compounds for screening against biological targets like protein kinases or enzymes involved in metabolic pathways. nih.gov For example, complex benzophenone derivatives have been synthesized and shown to exhibit potent inhibitory activity against cancer-related enzymes, demonstrating their utility as reagents for developing new therapeutic agents. nih.govnih.gov
Academic Research Perspectives in Medicinal Chemistry
Benzophenone (B1666685) as a Core Scaffold in Drug Design and Discovery
The benzophenone framework, characterized by two aryl groups attached to a central carbonyl, is a foundational structure in the field of medicinal chemistry. nih.govnih.gov Its prevalence is noted in a wide array of naturally occurring molecules that demonstrate significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netrsc.org This natural abundance has spurred extensive research into synthetic benzophenone derivatives, leading to their incorporation into several commercially available drugs. nih.govrsc.org The structural versatility and inherent bioactivity of the benzophenone scaffold make it a subject of considerable interest for researchers, who utilize it as a versatile building block for creating novel compounds. nih.govrsc.org The diaryl ketone structure is a key pharmacophore that medicinal chemists leverage to develop new therapeutic agents and research tools. nih.gov
The utility of the benzophenone scaffold in research is significantly expanded through targeted molecular modifications. rsc.org Chemists systematically alter the core structure to investigate how these changes affect biological activity, a process that is crucial for drug discovery. rsc.orgmdpi.com One common strategy is molecular hybridization, where the benzophenone moiety is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel effects. mdpi.com For instance, attaching heterocyclic rings such as thiazole, imidazole, or pyrone to the benzophenone backbone has been explored to generate compounds with enhanced anti-inflammatory or anti-tumor properties. mdpi.comnih.gov
Furthermore, the introduction of various substituents onto the phenyl rings of the benzophenone structure is a key method for fine-tuning its properties. nih.govnih.gov Modifications can include the addition of hydroxyl groups, halogens (chloro, fluoro), or methoxy (B1213986) groups, each influencing the electronic and steric characteristics of the molecule. nih.govmdpi.com These changes can lead to improved potency, selectivity, and pharmacokinetic profiles, making the resulting derivatives valuable tools for pharmacological research. Our team has previously synthesized a benzophenone compound using isovanillic acid and 2,4-dimethylphenol, which showed potent inhibitory activity against specific cancer cell lines, marking it as a prime candidate for further modification. rsc.org
Table 1: Examples of Molecular Modifications on the Benzophenone Scaffold for Research
| Modification Strategy | Attached Moiety/Substituent | Resulting Property Explored | Reference |
|---|---|---|---|
| Molecular Hybridization | Thiazole | Anti-inflammatory | mdpi.com |
| Molecular Hybridization | Imidazole, Pyrone | Anti-tumor, Anti-angiogenic | nih.gov |
| Substitution | Hydroxyl, Chloro, Fluoro | Anti-proliferative | nih.gov |
| Substitution | Methoxy | Anti-inflammatory | nih.gov |
| Integration | 1,3,4-oxadiazole-2-(3H)thione | Antimicrobial | rsc.org |
The benzophenone scaffold serves as a template for the discovery of novel chemical entities with potential applications in pharmacological research. nih.gov By synthesizing and screening libraries of benzophenone derivatives, researchers have identified compounds with potent and selective inhibitory activities against various biological targets. nih.govnih.gov
A notable example is the development of benzophenone derivatives as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov A series of these compounds demonstrated potent inhibition of the enzyme and viral growth in cellular assays. nih.gov Another area of active research involves benzophenone derivatives as modulators of multidrug resistance (MDR) in cancer. Specifically, they have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to MDR. nih.govunivie.ac.atnih.gov Studies have identified benzophenone sulfonamide derivatives that inhibit P-gp at low nanomolar concentrations, making them promising candidates for further investigation as anticancer agents. nih.gov The systematic synthesis and evaluation of these novel benzophenones contribute significantly to the pipeline of new molecules for in-depth pharmacological study. nih.gov
Structure-Activity Relationship (SAR) Studies of Pyrrolidinomethyl Benzophenone Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For pyrrolidinomethyl benzophenone derivatives, SAR analyses are essential for optimizing their interaction with biological targets. nih.govresearchgate.net These studies involve synthesizing a series of structurally related analogs and evaluating their activity to identify key structural features required for potency and selectivity. nih.govunivie.ac.at Through SAR, researchers can understand the contributions of the benzophenone core, the pyrrolidinomethyl side chain, and various substituents on the aromatic rings. nih.gov
The chemical reactivity and ligand binding affinity of pyrrolidinomethyl benzophenone derivatives are heavily influenced by the nature and position of substituents on the benzophenone rings. nih.govnih.gov Substituents alter the electron distribution and steric profile of the molecule, which in turn affects its ability to interact with a biological target. nih.gov For example, electron-withdrawing groups (like trifluoromethyl) or electron-donating groups (like methoxy) can significantly change the electronic properties of the benzophenone system. nih.gov
Research on the photoreduction kinetics of substituted benzophenones has shown that such substitutions have a substantial effect on the activation energy of the reaction, which is determined by the stability of the resulting ketyl radicals. nih.gov In the context of ligand binding, these electronic effects can modulate the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in a protein's binding pocket. nih.gov For instance, SAR studies on benzophenone inhibitors of HIV-1 RT revealed that the major interactions involve hydrogen bonding via the benzophenone carbonyl and π-orbital interactions with the benzophenone nucleus. nih.gov Similarly, the anti-proliferative activity of benzophenone analogs against cancer cell lines was found to be dependent on the number and type of substituents, with an increase in methyl, chloro, and fluoro groups leading to higher potency in some cases. nih.gov
Table 2: Influence of Substituents on the Activity of Benzophenone Derivatives | Derivative Class | Substituent Type | Observed Effect | Target/Assay | Reference | | :--- | :--- | :--- | :--- | | Benzophenone Analogs | Increased number of methyl, chloro, fluoro groups | Higher anti-proliferative potency | A549, HeLa, MCF-7 cells | nih.gov | | Benzophenone Derivatives | Trifluoromethyl (electron-withdrawing) | Altered photoreduction kinetics | Photoreduction by isopropyl alcohol | nih.gov | | Benzophenone Derivatives | Methoxy (electron-donating) | Altered photoreduction kinetics | Photoreduction by isopropyl alcohol | nih.gov | | Benzophenone-thiazole hybrids | Various aryl substituents | Significant inhibition of edema | Croton oil-induced ear edema | mdpi.com | | 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Methoxy (electron-donating) | Improved anti-cancer activity | Cancer cell lines | mdpi.com |
Rational drug design leverages structural information from the biological target to design ligands with high affinity and selectivity. nih.govnih.gov For pyrrolidinomethyl benzophenone derivatives, this approach involves using computational modeling and X-ray crystallography data to guide the synthesis of compounds that can form specific, favorable interactions with their target. nih.govnih.gov
An example of this approach is the design of novel progesterone (B1679170) receptor (PR) partial agonists. nih.gov Using the crystal structure of a known agonist bound to the PR ligand-binding domain, a new class of compounds containing an N-alkylpyrrolidine ring was designed. nih.gov This demonstrates the utility of the pyrrolidine (B122466) motif in rationally designed ligands. By understanding the three-dimensional space of the receptor's binding pocket, chemists can strategically place the pyrrolidinomethyl group and other substituents on the benzophenone scaffold to maximize interactions with key amino acid residues. This might involve positioning the pyrrolidine's nitrogen to act as a hydrogen bond acceptor or using its alkyl substituent to fit into a hydrophobic pocket. univie.ac.at Docking studies of benzophenone analogues into a homology model of P-glycoprotein have similarly suggested an interaction pattern that can guide the design of more effective inhibitors. univie.ac.atnih.gov
Mechanisms of Molecular Interaction with Biological Targets in Research Contexts
Understanding the molecular mechanisms by which 3-(Pyrrolidinomethyl)benzophenone and its derivatives interact with biological targets is fundamental to their development as research tools. These interactions are typically non-covalent and include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-stacking. nih.govnih.gov The specific geometry and combination of these interactions determine the affinity and specificity of the ligand for its target. nih.gov
In the case of benzophenone derivatives acting as HIV-1 RT inhibitors, computational chemistry and SAR studies have led to a proposed binding conformation. nih.gov This model suggests that the primary interactions with the enzyme are through hydrogen bonding involving the amide and benzophenone carbonyl groups, as well as π-orbital interactions between the benzophenone nucleus and the enzyme. nih.gov
Enzyme and Receptor Binding Modulations
There is no specific data available in the current scientific literature detailing the enzyme and receptor binding modulations of this compound. While chemical vendor information provides basic properties of the compound, it does not include any biological activity data. alfa-chemistry.comnih.gov
The benzophenone structure itself is a common feature in molecules that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, which are often mediated through interactions with specific enzymes and receptors. nih.govmdpi.com For instance, various synthetic benzophenone derivatives have been investigated for their ability to inhibit enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE), which are relevant to Alzheimer's disease. nih.gov Other studies have focused on the development of benzophenone-thiazole derivatives as inhibitors of vascular endothelial growth factor A (VEGF-A), a key mediator in tumor angiogenesis. nih.gov
However, without specific studies on this compound, any discussion of its potential enzyme or receptor targets would be purely speculative. Research would be required to determine its binding affinity and functional effects on various biological targets.
Exploration of Biochemical Pathways
Similarly, there is a lack of research on the role of this compound in the exploration of biochemical pathways. The metabolic fate and the specific cellular pathways that might be influenced by this compound have not been documented in the available literature. nih.gov
Studies on other benzophenone compounds, such as benzophenone-3 (BP-3), have shown that they can impact biological pathways. For example, BP-3 has been demonstrated to induce DNA damage in breast epithelial cells through a mechanism involving estrogen receptor alpha (ERα) and the formation of R-loops. nih.gov This highlights how compounds with a benzophenone core can interact with and affect fundamental cellular processes.
The exploration of how this compound might influence biochemical pathways would necessitate dedicated research. Such studies would typically involve cell-based assays and potentially animal models to elucidate its mechanism of action, metabolic transformations, and downstream effects on cellular signaling and function. nih.govnih.gov Without this foundational research, no definitive statements can be made about its role in any biochemical pathway.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes
While established methods for synthesizing benzophenone (B1666685) derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 3-(Pyrrolidinomethyl)benzophenone. rsc.org Key areas of exploration could include:
Catalytic Strategies: Investigating novel catalysts to improve reaction yields and reduce the need for harsh reagents. This could involve metal-catalyzed cross-coupling reactions or organocatalysis to construct the benzophenone core or introduce the pyrrolidinomethyl moiety.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound can offer better control over reaction parameters, leading to higher purity and safer production processes.
Future synthetic strategies could focus on modifications of the core structure to enhance biological activity. For instance, the synthesis of analogues with different substitution patterns on the aromatic rings could be explored. nih.gov
Advanced Spectroscopic and Analytical Methodologies
A thorough understanding of the physicochemical properties of this compound is crucial for its development. Future research will benefit from the application of advanced spectroscopic and analytical techniques to characterize the compound and its derivatives with high precision.
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques can provide detailed insights into the three-dimensional structure and conformational dynamics of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-MS/MS can be employed for the sensitive detection and quantification of this compound and its metabolites in complex biological matrices. rsc.org
Derivative Spectrophotometry: This technique can be a powerful tool for the detection and quantification of benzophenone derivatives, even in the presence of other impurities. nih.govnih.gov
A combination of experimental and computational analysis will provide a more complete understanding of the molecular-level origin of the unique photophysical properties of this class of compounds. researchgate.net
Integration of Advanced Computational Techniques
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can accelerate research and provide valuable insights.
Molecular Docking and Dynamics Simulations: These methods can predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. nih.govresearchgate.net This can help in identifying potential therapeutic applications and in the rational design of more potent derivatives.
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. chemrevlett.com
Machine Learning and AI: By analyzing large datasets of related compounds, machine learning models can predict the biological activities and physicochemical properties of new derivatives, guiding synthetic efforts towards the most promising candidates. researchgate.net
The table below illustrates potential computational approaches for studying this compound.
| Computational Technique | Application in Research | Potential Insights |
| Molecular Docking | Predicting binding to therapeutic targets (e.g., kinases, GPCRs) | Identification of potential mechanisms of action and lead optimization. |
| Molecular Dynamics | Simulating the behavior of the compound in a biological environment | Understanding conformational changes and binding stability over time. |
| DFT Calculations | Determining electronic properties and reactivity | Elucidating reaction mechanisms and predicting spectroscopic signatures. |
| QSAR Modeling | Relating chemical structure to biological activity | Designing new derivatives with improved potency and selectivity. |
Diversification of Chemical Applications Beyond Current Scope
The unique structural features of this compound suggest its potential utility in a variety of chemical applications beyond its immediate consideration in medicinal chemistry.
Photochemistry: Benzophenones are well-known photosensitizers. mdpi.com The pyrrolidinomethyl group might modulate the photochemical properties, opening up applications in photodynamic therapy, photoinitiators for polymerization, or as probes for studying biological interactions. mdpi.com
Materials Science: The compound could serve as a building block for novel polymers or functional materials with specific optical or electronic properties.
Catalysis: The nitrogen atom in the pyrrolidine (B122466) ring could act as a ligand for metal catalysts, suggesting a role in asymmetric synthesis or other catalytic transformations.
Further research into these areas could significantly broaden the industrial and scientific relevance of this compound.
Innovation in Medicinal Chemistry Through Scaffold Derivatization
The this compound scaffold is a versatile platform for the development of new therapeutic agents. nih.gov Future medicinal chemistry efforts will likely focus on systematic derivatization to optimize its biological activity.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives with modifications at various positions of the benzophenone core and the pyrrolidine ring, researchers can establish clear SARs. This knowledge is crucial for designing compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Target Identification and Validation: While the benzophenone scaffold is known to interact with various biological targets, the specific targets of this compound are yet to be fully elucidated. nih.gov High-throughput screening and chemoproteomics approaches can be used to identify its molecular targets.
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can lead to improved drug-like properties. For example, the pyrrolidine ring could be replaced with other heterocyclic systems to explore different interaction patterns with biological targets.
The derivatization of the benzophenone scaffold has led to compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties. rsc.orgmdpi.com A systematic exploration of the chemical space around this compound holds significant promise for the discovery of novel drug candidates.
Q & A
Q. What are the standard synthetic routes for 3-(Pyrrolidinomethyl)benzophenone, and how do reaction conditions influence product purity?
The compound is synthesized via nucleophilic substitution, where a benzophenone backbone reacts with pyrrolidine derivatives. Key steps include:
- Substitution : Reacting chloromethyl-benzophenone intermediates with pyrrolidine under basic conditions (e.g., NaOH in THF) .
- Oxidation/Reduction : Adjusting oxidation states of intermediates using agents like KMnO₄ (oxidation) or LiAlH₄ (reduction) to refine functional groups . Purity is optimized by controlling solvent polarity (e.g., dichloromethane vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyrrolidinomethyl group at position 3) and confirms aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₈H₁₇Cl₂NO for dichloro derivatives) and detects fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How does this compound interact with biological targets in preliminary assays?
The pyrrolidinomethyl group enhances lipophilicity, facilitating cellular uptake. Common assays include:
- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based kinetic assays .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to measure IC₅₀ values .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) to assess apoptotic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during scale-up synthesis?
Byproduct suppression strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) reduce side reactions in substitution steps .
- Catalytic Additives : Using phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- In Situ Monitoring : Employing HPLC or TLC to track intermediates and adjust reaction time/temperature dynamically .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Solutions include:
- Replication : Reproducing assays with standardized protocols (e.g., consistent cell passage numbers) .
- Analytical Validation : Re-analysing archived samples via LC-MS to confirm purity (>95%) .
- Meta-Analysis : Cross-referencing data with structurally similar compounds (e.g., piperidinomethyl analogs) to identify SAR trends .
Q. What experimental approaches are recommended to study the photostability of this compound in polymer formulations?
- Accelerated Aging : Expose polymer films to UV light (λ = 254–365 nm) and quantify degradation via FTIR or UV-Vis spectroscopy .
- Radical Trapping : Add antioxidants (e.g., BHT) to assess photooxidation pathways .
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and degradation products .
Q. What safety protocols are critical when handling halogenated derivatives of this compound (e.g., 2,5-dichloro analogs)?
- PPE : Use nitrile gloves, fume hoods, and chemical-resistant lab coats to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity studies in rodent models .
Q. How can this compound be integrated into photoresist formulations for high-resolution lithography?
- Formulation Optimization : Blend with epoxy resins (e.g., SU-8) at 5–10 wt% and evaluate viscosity via rheometry .
- Patterning Efficiency : Test UV exposure doses (mJ/cm²) to achieve sub-100 nm features using electron microscopy .
- Post-Processing : Develop patterns with propylene glycol methyl ether acetate (PGMEA) and quantify residue via AFM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
